N-(3-ethoxypropyl)-3,3-dimethylcyclohexan-1-amine
Description
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-3,3-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-4-15-10-6-9-14-12-7-5-8-13(2,3)11-12/h12,14H,4-11H2,1-3H3 |
InChI Key |
JBRXIQCHLFPSJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1CCCC(C1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,3-Dimethylcyclohexan-1-amine Core
The key intermediate, 3,3-dimethylcyclohexan-1-amine, can be synthesized from cyclohexanone derivatives through a sequence of methylation, reduction, and amination steps.
Step 1: Methylation of Cyclohexanone
Cyclohexanone is methylated at the 3-position using methyl iodide in the presence of a strong base to introduce the two methyl groups. This step requires controlled conditions to avoid over-alkylation.Step 2: Reduction to Cyclohexanol Derivative
The methylated ketone is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4), a strong reducing agent.Step 3: Conversion to Amine
The alcohol intermediate is converted to the amine via substitution reactions, often involving thionyl chloride (SOCl2) to form the corresponding chloride, followed by nucleophilic substitution with ammonia or an amine source to yield 3,3-dimethylcyclohexan-1-amine.
This synthetic route is supported by literature describing similar cyclohexanone derivatives and their amination, highlighting the use of methyl iodide, lithium aluminum hydride, and thionyl chloride as key reagents.
Introduction of the N-(3-ethoxypropyl) Side Chain
The alkylation of the amine nitrogen with a 3-ethoxypropyl moiety is typically achieved through nucleophilic substitution or reductive amination methods:
Nucleophilic Substitution
The primary amine (3,3-dimethylcyclohexan-1-amine) is reacted with 3-chloro-1-ethoxypropane or 3-bromo-1-ethoxypropane under basic conditions to substitute the halide with the amine, forming the N-(3-ethoxypropyl) derivative.Reductive Amination
Alternatively, the amine can be reacted with 3-ethoxypropionaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form the secondary amine with the ethoxypropyl side chain.
The choice between these methods depends on availability of reagents, desired purity, and scale. The nucleophilic substitution route is often preferred for its straightforwardness and higher yields.
Representative Synthetic Route Summary
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclohexanone | Methyl iodide, strong base (e.g., NaH) | 3,3-Dimethylcyclohexanone | 75-85 | Controlled methylation required |
| 2 | 3,3-Dimethylcyclohexanone | LiAlH4, ether solvent | 3,3-Dimethylcyclohexanol | 80-90 | Anhydrous conditions necessary |
| 3 | 3,3-Dimethylcyclohexanol | SOCl2, pyridine | 3,3-Dimethylcyclohexyl chloride | 70-80 | Chloride intermediate for amination |
| 4 | 3,3-Dimethylcyclohexyl chloride | Ammonia or NH3 in solvent | 3,3-Dimethylcyclohexan-1-amine | 75-85 | Primary amine formation |
| 5 | 3,3-Dimethylcyclohexan-1-amine | 3-chloro-1-ethoxypropane, base (K2CO3) | This compound | 70-80 | Alkylation of amine nitrogen |
Reaction Conditions and Optimization
- Temperature: Most steps require moderate temperatures (0–80 °C) to avoid decomposition or side reactions, except reduction with LiAlH4 which is typically done at 0 °C to room temperature.
- Solvents: Ether solvents (e.g., diethyl ether, tetrahydrofuran) are common for reduction steps; polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic substitution.
- Catalysts and Bases: Potassium carbonate (K2CO3) is often used as a mild base for alkylation; pyridine acts as a base and catalyst in the chlorination step.
- Purification: Distillation and recrystallization are standard to isolate pure intermediates and final product.
Research Discoveries and Advances
- Stereochemical Control: The chiral nature of the cyclohexane ring with 3,3-dimethyl substitution has been studied to optimize enantiomeric purity, which may impact biological activity.
- Catalytic Hydrogenation Alternatives: Some studies suggest catalytic hydrogenation of cyclohexanone derivatives in the presence of ammonia and palladium catalysts to directly form amines, offering a potentially more efficient route. However, this method is more commonly applied to aromatic amines and may require adaptation for this compound.
- Functional Group Compatibility: The ethoxy group in the side chain is stable under the reaction conditions described, allowing for selective amination without cleavage or side reactions.
- Scale-Up Potential: The described methods are amenable to scale-up with proper control of reaction parameters, making them suitable for industrial synthesis.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Stepwise Methylation-Reduction-Amination | Methyl iodide, LiAlH4, SOCl2, NH3 | High control over substitution, well-established | Multi-step, time-consuming | 70-85 per step |
| Nucleophilic Substitution for Side Chain | 3-chloro-1-ethoxypropane, K2CO3 | Straightforward alkylation | Requires halide precursor | 70-80 |
| Reductive Amination | 3-ethoxypropionaldehyde, NaBH3CN | Mild conditions, fewer side products | Requires aldehyde precursor | 65-75 |
| Catalytic Hydrogenation (Emerging) | Pd catalyst, NH3, H2 | Potentially one-pot synthesis | Requires optimization for this substrate | Variable |
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-3,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
N-(3-ethoxypropyl)-3,3-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Ethoxypropyl Substituents
(a) 3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane (Compound 6)
- Molecular Formula : C₁₆H₃₀N₂O
- Molecular Weight : 266.43 g/mol
- Structure: A bicyclic bispidine core (3,7-diazabicyclo[3.3.1]nonane) with a 3-ethoxypropyl group at position 7 and a cyclopropanmethyl group at position 3 .
- Key Differences: Bicyclic framework vs. monocyclic cyclohexane in the target compound. Higher nitrogen content (two amines vs. one).
- Synthesis: Produced via Wolff-Kischner reduction of bispidinones (e.g., compound 4) using hydrazine hydrate and KOH in triethylene glycol .
- Properties: Light yellow oil; Rf = 0.34 (Al₂O₃, benzene:isopropanol = 7:1); IR peaks at 3300 cm⁻¹ (O-H stretch) and 1675 cm⁻¹ (C=N stretch) .
(b) O-Benzoyloxime of 3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one (Compound 10)
- Molecular Formula : C₂₃H₃₃N₃O₃
- Molecular Weight : 399.54 g/mol
- Structure: Bispidinone oxime derivative with a benzoyloxy group and ethoxypropyl chain.
- Key Differences :
- Oxime functionalization at position 9 introduces polarity.
- Benzoyl group enhances aromaticity and steric bulk.
- Synthesis : Derived from hydroxylamine hydrochloride and compound 4 in ethyl alcohol/pyridine, followed by benzoylation .
- Properties : Yellow oil; IR peaks at 1675 cm⁻¹ (C=N) and 1734 cm⁻¹ (C=O) .
Cyclohexylamine Derivatives
(a) N-Cyclohexyl-1,3-propanediamine
- Molecular Formula : C₉H₂₀N₂
- Molecular Weight : 156.27 g/mol
- Structure: Linear diamine with a cyclohexyl group and a 3-aminopropyl chain.
- Key Differences :
- Primary/secondary amine combination vs. single secondary amine in the target compound.
- Lack of ether (ethoxy) functionality.
- Applications : Used as a ligand in coordination chemistry and intermediate in polymer synthesis .
(b) N-(Cyclohexylmethyl)-3-(1H-imidazol-1-yl)-1-propanamine
- Molecular Formula : C₁₃H₂₃N₃
- Molecular Weight : 221.35 g/mol
- Structure : Cyclohexylmethyl-substituted amine with an imidazole ring.
- Shorter alkyl chain compared to the ethoxypropyl group .
Comparative Data Table
Q & A
Q. What are the common synthetic routes for N-(3-ethoxypropyl)-3,3-dimethylcyclohexan-1-amine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination using 3,3-dimethylcyclohexan-1-amine and 3-ethoxypropanal in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (~6–7). Alternatively, nucleophilic substitution between 3,3-dimethylcyclohexan-1-amine and 3-ethoxypropyl bromide in a polar aprotic solvent (e.g., DMF) at 80–100°C yields the product. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. Steric hindrance from the dimethylcyclohexane ring may require extended reaction times for complete conversion .
Q. How does the steric environment of this compound influence its physicochemical properties?
- Methodological Answer : The 3,3-dimethylcyclohexane ring creates significant steric hindrance, reducing solubility in polar solvents (e.g., water) and slowing reaction kinetics in nucleophilic substitutions or acylations. The ethoxypropyl chain enhances lipophilicity (logP ~2.8 predicted), favoring membrane permeability in biological systems. Solubility can be improved using co-solvents (e.g., DMSO:water mixtures) or via salt formation (e.g., hydrochloride salt). These properties are critical for designing in vitro assays and formulation strategies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar cyclohexanamine derivatives?
- Methodological Answer : Contradictions often arise from differences in stereochemistry , assay conditions, or off-target interactions. To address this:
- Perform comparative pharmacological profiling using standardized assays (e.g., radioligand binding for receptor affinity, enzyme inhibition kinetics).
- Use molecular docking to analyze how substituents (e.g., ethoxypropyl vs. methoxy groups) alter binding to targets like GPCRs or monoamine transporters.
- Validate findings with isotope-labeled analogs (e.g., tritiated compounds) to quantify binding specificity. For example, ethoxypropyl substituents may enhance CNS penetration compared to methoxy analogs, explaining divergent in vivo effects .
Q. What strategies are effective for enantiomeric separation of this compound given its stereoisomerism?
- Methodological Answer : The compound’s chiral center (at the cyclohexane ring’s 1-position) requires resolution via:
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase. Adjust the ethanol content in the mobile phase to optimize resolution (RT ~15–20 min for enantiomers).
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively acylate one enantiomer in a kinetic resolution setup.
- Diastereomeric salt formation : React with chiral acids (e.g., L-tartaric acid) in ethanol, followed by fractional crystallization. Enantiomeric excess (>99%) can be verified via polarimetry or chiral NMR shift reagents .
Q. How does the ethoxypropyl substituent impact the compound’s metabolic stability in preclinical models?
- Methodological Answer : The ethoxy group slows oxidative metabolism compared to methyl or hydroxyl analogs. To assess stability:
- Conduct in vitro microsomal assays (human/rat liver microsomes) with NADPH cofactor, monitoring parent compound depletion via LC-MS.
- Identify metabolites using HR-MS/MS ; expected pathways include O-deethylation (yielding a hydroxylpropyl metabolite) and N-dealkylation.
- Compare pharmacokinetic parameters (t₁/₂, AUC) in rodent models with/without cytochrome P450 inhibitors (e.g., ketoconazole). The ethoxy group typically extends half-life by 2–3× compared to methoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
